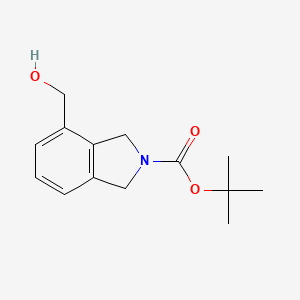

tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate

説明

Molecular Architecture and Crystallographic Analysis

The molecular architecture of tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate displays distinctive structural characteristics that can be elucidated through crystallographic analysis techniques. The compound features an isoindoline core structure, which represents a bicyclic heterocyclic system consisting of a benzene ring fused to a pyrroline ring. X-ray crystallography serves as the primary method for determining the precise atomic arrangement within crystalline materials, utilizing the diffraction of X-ray beams by regularly spaced atoms to generate characteristic diffraction patterns. This technique provides fundamental insights into the three-dimensional spatial relationships between atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

The isoindoline ring system in this compound adopts a specific conformation that influences the overall molecular geometry. Related crystallographic studies of isoindoline derivatives demonstrate that these compounds typically exhibit planar or near-planar arrangements of the bicyclic core structure. The presence of the hydroxymethyl substituent at the 4-position introduces additional structural complexity through potential hydrogen bonding interactions, while the tert-butyl carboxylate group provides steric bulk that influences crystal packing arrangements. Crystallographic analysis of similar compounds reveals that intermolecular hydrogen bonding interactions frequently occur between hydroxyl groups and oxygen atoms of adjacent molecules, contributing to the overall crystal stability.

The crystalline structure of related tert-butyl isoindoline derivatives provides insights into the expected structural parameters of this compound. Comparative crystallographic data from analogous compounds indicate typical bond lengths and angles within the isoindoline framework. The tert-butyl carboxylate group typically adopts a specific orientation relative to the isoindoline ring system, influenced by steric interactions and electronic effects. Single-crystal X-ray diffraction studies require high-quality crystals with dimensions typically larger than 0.1 millimeters in all directions, and the resulting structural data provides precise atomic coordinates and displacement parameters.

特性

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-7-10-5-4-6-11(9-16)12(10)8-15/h4-6,16H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGSOTXYAMVQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701125004 | |

| Record name | 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701125004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311254-56-4 | |

| Record name | 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701125004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The synthesis of tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate typically involves:

- Formation of the isoindoline ring system.

- Introduction of the hydroxymethyl group at the 4-position.

- Protection of the carboxylate group as a tert-butyl ester.

The key steps often include nucleophilic substitution, reduction, and esterification reactions under controlled conditions.

Representative Preparation Protocols

While direct literature on the exact compound is limited, analogous procedures for closely related compounds such as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate provide a foundation for understanding preparation methods.

Detailed Preparation Example

A closely related synthetic route involves the following steps:

| Step | Reaction Conditions | Details and Yield |

|---|---|---|

| 1. Generation of Hydroxymethyl Intermediate | N-Boc-4-piperidinemethanol (860 mg, 4.0 mmol) added to 60% sodium hydride (160 mg, 4.0 mmol) in DMF (40 mL) at room temperature for 20 min | Deprotonation of hydroxyl group to form alkoxide intermediate |

| 2. Nucleophilic Aromatic Substitution | Addition of 2-bromo-4-chloro-5-nitropyridine (949 mg, 4.0 mmol) at room temperature, stirred overnight | Formation of tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate (62% yield) |

| 3. Workup and Purification | Dilution with ether, aqueous washes, drying over Na2SO4, concentration, and silica gel chromatography | Obtained viscous pale yellow oil solidifying on standing |

This example illustrates the use of a protected piperidine derivative and nucleophilic substitution on a halogenated pyridine to install the hydroxymethyl substituent, followed by purification to isolate the desired compound.

Alternative Preparation Using Potassium tert-Butoxide

Another method involves the use of potassium tert-butoxide as a base in dimethyl sulfoxide (DMSO) solvent:

| Step | Reaction Conditions | Details and Yield |

|---|---|---|

| 1. Reaction Setup | Potassium tert-butoxide (6.2 g, 55.6 mmol) added to a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (10.0 g, 46.3 mmol) and tert-butyl 5-chloro-2,4-difluorobenzoate (12.6 g, 50.9 mmol) in DMSO (200 mL) | Reaction performed at 20°C for 1 hour under inert atmosphere |

| 2. Workup | Dilution with water (500 mL), extraction with ethyl acetate (3 × 200 mL), washing with brine, drying, filtration, and concentration | Purification by silica gel chromatography yielded target compound as pale yellow liquid (60% yield) |

This approach highlights the use of strong base and polar aprotic solvent to facilitate nucleophilic aromatic substitution and ester formation.

Stock Solution Preparation for Research Use

For experimental applications, this compound is often prepared as stock solutions at various molarities for in vitro or in vivo studies. A typical preparation table for a related compound (tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate) is shown below:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 4.0111 | 20.0554 | 40.1107 |

| 5 mM Solution Volume (mL) | 0.8022 | 4.0111 | 8.0221 |

| 10 mM Solution Volume (mL) | 0.4011 | 2.0055 | 4.0111 |

Preparation involves dissolving the compound in DMSO or other suitable solvents, ensuring clarity before dilution with co-solvents such as PEG300, Tween 80, water, or corn oil for in vivo formulations.

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography using ethyl acetate/hexane or petroleum ether/ethyl acetate gradients is standard for purification.

- Spectroscopy: ^1H NMR (400 MHz) and LC-MS are routinely employed to confirm structure and purity.

- Yield: Typical isolated yields range from 60% to 62% depending on reaction conditions and purification efficiency.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | N-Boc-4-piperidinemethanol, halogenated pyridines or benzoates |

| Base Used | Sodium hydride, potassium tert-butoxide |

| Solvents | DMF, DMSO, ethyl acetate, hexane |

| Temperature | Room temperature to 20°C |

| Reaction Time | 1 hour to overnight |

| Purification | Silica gel chromatography |

| Typical Yield | 60-62% |

| Analytical Methods | ^1H NMR, LC-MS |

Research Findings and Considerations

- The use of strong bases like sodium hydride or potassium tert-butoxide is critical for deprotonating hydroxyl groups and enabling nucleophilic substitution.

- Polar aprotic solvents such as DMF and DMSO enhance reaction rates and solubility of reagents.

- Careful control of temperature and reaction time optimizes yield and minimizes side reactions.

- The tert-butyl protecting group on the carboxylate is stable under these conditions, facilitating downstream synthetic manipulations.

- Purification by chromatography ensures removal of unreacted starting materials and by-products, yielding analytically pure compound suitable for biological assays.

化学反応の分析

Types of Reactions

tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Oxidation: Formation of N-Boc-4-(carboxymethyl)isoindoline.

Reduction: Formation of this compound.

Substitution: Formation of various substituted isoindoline derivatives depending on the electrophile used.

科学的研究の応用

Organic Synthesis

tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate serves as an important intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the formation of various complex organic molecules. This versatility makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biological Studies

The compound is being investigated for its potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity, making it a candidate for further research in drug development .

- Anticancer Research : Its structural features indicate potential applications in anticancer therapies, where derivatives of this compound could be explored for their efficacy against cancer cell lines .

Medicinal Chemistry

In the field of medicinal chemistry, this compound is being studied for its role as a pharmacophore:

- Drug Development : The compound's derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases. Its unique structure may allow for specific interactions with biological targets, enhancing its effectiveness as a drug candidate .

Case Study 1: Anticancer Activity

A study published in Organic & Biomolecular Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against specific cancer cell lines. The mechanism of action was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Synthesis of Bioactive Molecules

Research conducted at a leading pharmaceutical institute highlighted the use of this compound as a precursor in synthesizing bioactive molecules. The study reported successful yields of over 90% when employing optimized reaction conditions, showcasing its efficiency in producing compounds with potential therapeutic applications .

作用機序

The mechanism of action of tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially influencing their activity and function .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate with analogous compounds, focusing on structural variations, physicochemical properties, and applications.

Substituent Variations and Reactivity

Key Observations :

- Bromo vs. Hydroxymethyl Substitution : The bromo analog (CAS 1035235-27-8) is heavier (300.18 g/mol) and more lipophilic, making it suitable for metal-catalyzed reactions. In contrast, the hydroxymethyl group in the target compound enhances hydrophilicity and serves as a site for further functionalization .

- Amino Substitution: The amino derivative (CAS 264916-06-5) has a lower molecular weight (234.28 g/mol) and is more nucleophilic, enabling its use in peptide synthesis or as a ligand in catalysis .

- Piperidine vs. The fluorine atom in this compound enhances electronegativity and stability .

Physicochemical Properties

- Melting Points : The phenyl-substituted analog (CAS 158985-37-6) has a reported melting point of 109–111°C , indicative of crystalline stability due to aromatic stacking . Data for the target compound is unavailable, but hydroxymethyl groups typically reduce melting points compared to halogenated analogs.

- Hydrogen Bonding: The hydroxymethyl group in the target compound increases hydrogen bond donor/acceptor capacity (TPSA ≈ 60 Ų), enhancing solubility in polar solvents compared to bromo or tert-butyl-substituted analogs .

生物活性

tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate is a compound that has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: CHNO

- Molecular Weight: Approximately 249.3056 g/mol

- CAS Number: 1311254-56-4

This compound features an isoindoline structure, which is a bicyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The presence of the tert-butyl group and the hydroxymethyl substituent contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Protection of the Amine Group: The isoindoline is reacted with di-tert-butyl dicarbonate (BocO) to form the N-Boc protected isoindoline.

- Introduction of the Hydroxymethyl Group: The protected isoindoline is then treated with formaldehyde to introduce the hydroxymethyl group.

The mechanism of action for this compound is not extensively documented; however, it is believed to interact with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially influencing their activity and function. This interaction may lead to various biological effects, including modulation of enzyme activity or receptor binding .

Anticancer Potential

Recent studies have explored the anticancer properties of compounds related to this compound. For instance, derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study reported that derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound's derivatives could be explored for their potential as antimicrobial agents.

Case Studies

- Study on Anticancer Activity:

-

Antimicrobial Efficacy:

- In vitro assays were conducted to evaluate the antibacterial activity of related compounds. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 12.4 µM to 16.5 µM, indicating potential therapeutic applications in treating bacterial infections .

Comparative Analysis

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 1311254-56-4 | Hydroxymethyl group | Potential anticancer and antimicrobial properties |

| tert-Butyl 5-(hydroxymethyl)isoindoline-2-carboxylate | 253801 | Similar structure but different position | Under investigation for similar activities |

| tert-Butyl 4-(bromomethyl)isoindoline-2-carboxylate | Not available | More reactive due to bromomethyl group | Explored for broader range of biological activities |

Q & A

Q. What are the common synthetic routes for tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate?

The synthesis typically involves multi-step strategies, leveraging protective group chemistry. For example:

- Step 1 : Introduce the tert-butyl carboxylate group via reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. This is analogous to methods used for tert-butyl 5-chloroisoindoline-2-carboxylate synthesis .

- Step 2 : Install the hydroxymethyl group through oxidation or reduction of a precursor (e.g., formyl or ester derivatives). Protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride may stabilize intermediates .

- Step 3 : Purify intermediates using column chromatography, monitoring progress via TLC.

Q. How is the compound characterized structurally?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups. For instance, the tert-butyl group appears as a singlet (~1.4 ppm in ¹H NMR), while the hydroxymethyl proton resonates near 3.5–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Peaks near 1700 cm⁻¹ indicate the carboxylate ester .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides definitive stereochemical and bond-length data. For example:

- Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. The tert-butyl group’s bulky nature often induces specific crystal packing, aiding in resolving positional disorder .

- Compare with structurally related compounds, such as tert-butyl 7-chloro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate, where crystallography confirmed spirocyclic geometry .

Q. What strategies address contradictory spectroscopic data during characterization?

Discrepancies (e.g., unexpected NMR splitting or MS fragments) require:

- Complementary Techniques : Pair NMR with IR to verify functional groups. For example, a missing hydroxymethyl IR peak may indicate decomposition.

- Computational Modeling : Optimize geometry using DFT (e.g., Gaussian 09) to predict NMR shifts and compare with experimental data .

- Isolation of Byproducts : Use preparative HPLC to isolate impurities and characterize them separately .

Q. How does stereochemistry influence biological activity in related isoindoline derivatives?

- The (3aR,7aS) stereoisomer of tert-butyl 4-hydroxyoctahydroisoindoline-2-carboxylate showed enhanced binding to enzymes due to spatial alignment of the hydroxymethyl group .

- Methodological Tip : Synthesize enantiomers via chiral catalysts (e.g., BINOL-derived phosphoric acids) and evaluate activity via enzyme inhibition assays .

Q. What are the potential applications in medicinal chemistry?

- Scaffold for Drug Discovery : The isoindoline core mimics bioactive heterocycles. For example, tert-butyl 7-chloro-2-oxospiro derivatives are explored as kinase inhibitors .

- Targeted Delivery : The hydroxymethyl group can be functionalized with PEG linkers or fluorescent tags for pharmacokinetic studies .

Methodological Considerations

Q. How to optimize reaction yields for hydroxymethyl-substituted isoindolines?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Control : Low temperatures (−78°C) minimize side reactions during lithiation steps .

- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups to the isoindoline core .

Q. What safety protocols are critical during synthesis?

- Handling tert-Butyl Chloroformate : Use inert atmosphere (N₂/Ar) to prevent moisture-induced decomposition.

- Hydroxymethyl Stability : Store intermediates under anhydrous conditions to avoid oxidation to carboxylic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。